2-[4-[(2-Methylphenyl)methylsulfonyl]-1,4-diazepan-1-yl]-1,3-thiazole
Description
2-[4-[(2-Methylphenyl)methylsulfonyl]-1,4-diazepan-1-yl]-1,3-thiazole is a complex organic compound featuring a thiazole ring, a diazepane ring, and a methylphenylmethylsulfonyl group
Properties
IUPAC Name |
2-[4-[(2-methylphenyl)methylsulfonyl]-1,4-diazepan-1-yl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S2/c1-14-5-2-3-6-15(14)13-23(20,21)19-9-4-8-18(10-11-19)16-17-7-12-22-16/h2-3,5-7,12H,4,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYOAALQNCWUOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCCN(CC2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2-Methylphenyl)methylsulfonyl]-1,4-diazepan-1-yl]-1,3-thiazole typically involves multiple steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Methylphenylmethylsulfonyl Group: This step involves the sulfonylation of the diazepane ring using a sulfonyl chloride derivative of 2-methylphenylmethane.
Thiazole Ring Formation: The final step involves the formation of the thiazole ring, which can be achieved through the cyclization of a thioamide with an α-haloketone under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the sulfonyl group, potentially leading to the formation of thiols or sulfides.
Substitution: The aromatic ring and the thiazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted thiazole and diazepane derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 2-[4-[(2-Methylphenyl)methylsulfonyl]-1,4-diazepan-1-yl]-1,3-thiazole may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
Medically, this compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 2-[4-[(2-Methylphenyl)methylsulfonyl]-1,4-diazepan-1-yl]-1,3-thiazole exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole ring and the sulfonyl group are likely key functional groups involved in these interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Methylsulfonyl)phenyl]ethylamine
- 2-Nitro-4-methylsulfonylbenzoic acid
Uniqueness
Compared to similar compounds, 2-[4-[(2-Methylphenyl)methylsulfonyl]-1,4-diazepan-1-yl]-1,3-thiazole is unique due to the presence of both a diazepane ring and a thiazole ring. This dual-ring structure provides a distinct set of chemical properties and reactivity patterns, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
